Cefaclor EP Impurity G, with the chemical identifier CAS No. 67308-21-8, is a notable impurity associated with the antibiotic Cefaclor, which belongs to the class of beta-lactam antibiotics known as cephalosporins. This compound is primarily recognized for its relevance in pharmaceutical quality control and analytical method development. It is essential for ensuring the purity and efficacy of Cefaclor formulations, particularly in compliance with regulatory standards.
Cefaclor EP Impurity G is typically derived from the synthesis and degradation processes of Cefaclor. Its identification and quantification are crucial for maintaining the integrity of pharmaceutical products containing Cefaclor. The impurity can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), which are standard methods in pharmaceutical analysis .
The synthesis of Cefaclor EP Impurity G involves sophisticated organic chemistry techniques. Although specific proprietary methods are not publicly disclosed, it is known that advanced synthetic routes are employed to minimize unwanted impurities during production. These methods typically include controlled reaction conditions that favor the formation of desired products while suppressing side reactions.
The synthesis may involve various reactions such as oxidation, reduction, and substitution, utilizing reagents like potassium permanganate for oxidation or sodium borohydride for reduction. The exact conditions—such as temperature, pressure, and reaction time—are critical for achieving high purity levels in the final product .
Cefaclor EP Impurity G has a complex molecular structure characterized by its unique arrangement of atoms. The structural formula can be represented using various notations:
This structural information indicates that it contains multiple functional groups typical of cephalosporins, including amine and carbonyl groups .
The molecular weight of Cefaclor EP Impurity G is approximately 317.34 g/mol. Its purity is generally reported to be greater than 95%, which is critical for its application in pharmaceutical formulations .
Cefaclor EP Impurity G participates in several chemical reactions relevant to its stability and degradation pathways. Common reactions include:
These reactions can lead to various degradation products that must be monitored during quality control processes .
The specific reaction pathways depend on the reagents used and the environmental conditions (pH, temperature). For instance, under alkaline conditions, Cefaclor may undergo hydrolysis to yield diketopiperazine derivatives, which can be quantified spectrophotometrically .
Cefaclor EP Impurity G exhibits a mechanism of action similar to that of its parent compound, Cefaclor. It binds to penicillin-binding proteins located within bacterial cell walls, inhibiting the final stages of cell wall synthesis. This inhibition ultimately leads to bacterial cell lysis through the action of autolytic enzymes such as autolysins .
Relevant data from studies indicate that Cefaclor EP Impurity G maintains its integrity under controlled laboratory conditions but may undergo transformation when exposed to harsh environments .
Cefaclor EP Impurity G plays a crucial role in scientific research and pharmaceutical applications:
Furthermore, it aids in the development of Abbreviated New Drug Applications (ANDA), facilitating the commercialization process for generic versions of Cefaclor .
Cefaclor EP Impurity G (CAS No. 67308-21-8) is a structurally defined impurity of the broad-spectrum cephalosporin antibiotic Cefaclor. This impurity is routinely monitored during pharmaceutical manufacturing to ensure the safety and efficacy of Cefaclor-based drug products. As a second-generation cephalosporin, Cefaclor is clinically deployed against respiratory, urinary, and soft tissue infections, making the control of its impurities critical for therapeutic performance [1] [6].
Table 1: Key Identifiers of Cefaclor EP Impurity G
Property | Value |
---|---|
CAS No. | 67308-21-8 |
Molecular Formula | C₁₆H₁₇N₃O₄S |
Molecular Weight | 347.39 g/mol |
IUPAC Name | (2RS,6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
Synonyms | Isocefalexine |
Parent Drug | Cefaclor |
Cefaclor EP Impurity G is classified as an organic impurity arising during the synthesis or storage of Cefaclor Active Pharmaceutical Ingredient (API). Its detection and quantification are mandated by international pharmacopeias to ensure drug product quality. Suppliers provide this impurity with comprehensive characterization data, including Certificates of Analysis (CoA), to support its use as a reference standard in analytical procedures [2] [3] [6].
Primary roles in quality control include:
Cefaclor EP Impurity G shares the core β-lactam bicyclic scaffold of Cefaclor (5-thia-1-azabicyclo[4.2.0]octane) but exhibits distinct stereochemical and functional group variations. While Cefaclor contains a chlorine atom at the C3 position, Impurity G features a methylene group (=CH₂), altering its chemical reactivity [1] [6]. Crucially, Impurity G exists as two diastereomers differing in configuration at the C2 position:
The retention of the (2R)-2-amino-2-phenylacetamido side chain preserves molecular recognition elements but stereochemical divergence at C2 impacts binding to bacterial penicillin-binding proteins. This structural kinship underscores why Impurity G is a synthesis by-product rather than a metabolite [1] [10].
Table 2: Stereochemical Features of Cefaclor EP Impurity G Isomers
Isomer | Configuration | Key Structural Features |
---|---|---|
2R,6R,7R | C2: R-configuration | - Identical to Cefaclor at C6/C7- Methylene at C3 |
2S,6R,7R | C2: S-configuration | - Epimerized C2 stereocenter- β-lactam ring intact |
Cefaclor EP Impurity G is formally recognized in the European Pharmacopoeia (EP) monograph for Cefaclor, which stipulates strict limits for impurities in commercial APIs. Its inclusion in pharmacopeial standards necessitates validated analytical methods for detection ≤0.15% in drug substances [2] [4]. Regulatory applications include:
Table 3: Regulatory and Supply Details
Parameter | Specification |
---|---|
Regulatory Status | EP-listed impurity |
Supply Form | Custom-synthesized (non-salt form) |
Documentation | Certificate of Analysis (CoA), stability data |
Primary Use Cases | Method validation (AMV), QC testing, ANDA filing |
Disclaimer: This product is intended for research purposes only and is not approved for human consumption [2] [3] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4